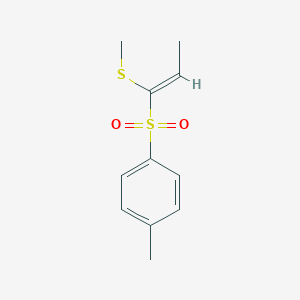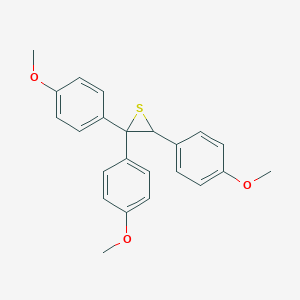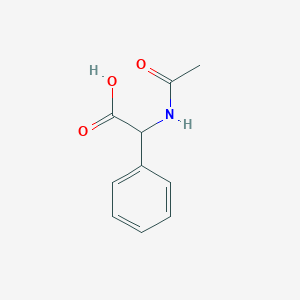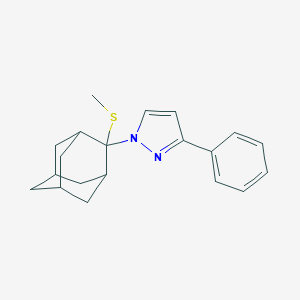![molecular formula C19H17ClN2O4S B420425 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 313366-21-1](/img/structure/B420425.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazoles are a type of heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用
Comprehensive Analysis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide Applications
Neuroscience and Pharmacology: The structural similarity of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide to compounds that influence neurotransmitter levels suggests potential applications in neuroscience and pharmacology. It may act as a neuromodulator, influencing mood, cognition, and behavior, and could be explored for therapeutic applications in mood disorders and attention deficit hyperactivity disorder (ADHD) .
Antimicrobial Therapy: The presence of a chlorophenyl group in the compound’s structure indicates that it might enhance biological activity. This characteristic could be leveraged in antimicrobial therapy, where strategic incorporation of chlorine atoms into biologically active molecules has been observed to improve efficacy .
Cancer Treatment: Compounds with nitro groups have been utilized in cancer treatment due to their pharmacological effects. Given the compound’s structural features, it could be synthesized for potential use in cancer treatment, exploiting the nitro group’s properties .
Antiviral Activity: The compound’s thiazole ring is structurally related to thiadiazole derivatives, which have shown antiviral activity. This suggests that N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide could be synthesized and tested for antiviral properties, particularly against plant viruses like the tobacco mosaic virus .
Antifungal and Antibacterial Properties: Thiadiazole derivatives have demonstrated antifungal and antibacterial properties. The compound , with its thiazole component, could be investigated for similar bioactivities, potentially leading to new treatments for fungal and bacterial infections .
Carbonic Anhydrase Inhibition: Sulfonamide drugs are known carbonic anhydrase inhibitors, and their incorporation into thiadiazole rings has produced compounds with this activity. The compound’s structural resemblance to these derivatives suggests potential applications as a carbonic anhydrase inhibitor .
Herbicidal Applications: Sulfonamide derivatives have also been reported to possess herbicidal properties. The compound’s synthesis could be directed towards creating new herbicides, contributing to agricultural bioengineering and green pesticide development .
Drug Discovery and Design: The diverse biological activities associated with the compound’s functional groups make it a compelling target for drug discovery and design. Its potential applications span across various therapeutic areas, inviting further exploration and innovation in medicinal chemistry .
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . These compounds interact with various biological targets, affecting a range of physiological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be key to its interaction with biological targets.
Biochemical Pathways
For instance, some thiazole derivatives have demonstrated antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound could have a broad impact on cellular function and health.
未来方向
属性
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c1-24-15-8-12(9-16(25-2)17(15)26-3)18(23)22-19-21-14(10-27-19)11-4-6-13(20)7-5-11/h4-10H,1-3H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHAMKLYDILQJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethyl 1,8,10-triphenyl-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-9-carboxylate](/img/structure/B420356.png)
![3,3-diphenylspiro[thiirane-2,9'-(9'H)-xanthene]](/img/structure/B420357.png)
![Dispiro[adamantane-2,2'-[1,3]dithiolane-4',2''-adamantane]](/img/structure/B420359.png)
![4,4,6,6-Tetramethyl-2,2-diphenyl-1-thiaspiro[2.3]hexan-5-one](/img/structure/B420361.png)
![1,1,3,3,7-Pentamethyl-6,6-diphenyl-5,8-dithiaspiro[3.4]octan-2-one](/img/structure/B420362.png)
![Dimethyl 4,5-diphenyl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-8,9-dicarboxylate](/img/structure/B420363.png)
